molecular formula C16H15ClN2O2S B5652449 2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide

2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide

Cat. No.: B5652449
M. Wt: 334.8 g/mol
InChI Key: WRTMHOZMSPWYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide is an organic compound with the molecular formula C10H10ClNO3S It is known for its unique chemical structure, which includes a chloroanilino group, an oxoethyl group, and a sulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide typically involves the reaction of 2-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with thiourea to introduce the sulfanyl group. The final step involves the reaction of the intermediate with phenylacetyl chloride to form the desired compound. The reaction conditions usually include the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-chloroanilino)-2-oxoethyl]sulfonylacetic acid
  • 2-[2-(2-chloroanilino)-2-oxoethyl]sulfinylacetic acid

Uniqueness

2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties compared to its sulfonyl and sulfinyl analogs. The sulfanyl group can undergo specific chemical reactions that are not possible with the sulfonyl or sulfinyl groups, making this compound valuable for various applications .

Properties

IUPAC Name

2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c17-13-8-4-5-9-14(13)19-16(21)11-22-10-15(20)18-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTMHOZMSPWYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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